molecular formula C13H10N2O5 B1239145 5-Hydroxythalidomide CAS No. 64567-60-8

5-Hydroxythalidomide

Cat. No.: B1239145
CAS No.: 64567-60-8
M. Wt: 274.23 g/mol
InChI Key: LJBQRRQTZUJWRC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 5-Hydroxythalidomide is Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . The binding of this compound to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .

Mode of Action

This compound interacts with its target, CRBN, by forming a complex . The formation of this complex is enhanced by the interaction between CRBN and an additional hydroxy group of this compound . This interaction leads to changes in the second residue of the β-hairpin structure, which underlies the C2H2 ZF-type neo-morphic substrate (neosubstrate) selectivity of this compound .

Biochemical Pathways

The biochemical pathways affected by this compound involve the degradation of specific proteins. The binding of this compound to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation . This process affects the downstream effects related to these degraded proteins .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism by cytochrome P450 isozymes . After oral administration, similar in vivo biotransformations to this compound were confirmed by the analysis of blood plasma . Furthermore, the hepatic intrinsic clearance of this compound to both unconjugated this compound and 5′-hydroxythalidomide was found to be in agreement with the measured in vivo blood plasma data .

Result of Action

The molecular and cellular effects of this compound’s action involve the degradation of specific proteins. For instance, it has been reported that this compound induces the degradation of the protein PLZF . This degradation is considered to contribute to the teratogenic effects of thalidomide .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzymatic activity of cytochrome P450 isozymes, which metabolize this compound, can be affected by various factors such as genetic polymorphisms, drug interactions, and liver disease . Furthermore, rodent livers predominantly mediate biotransformation of thalidomide to 5′-hydroxythalidomide, suggesting species-specific differences in the metabolism of this compound .

Biochemical Analysis

Biochemical Properties

5-Hydroxythalidomide plays a significant role in biochemical reactions, particularly in its interaction with the cereblon protein within the CRL4 E3 ubiquitin ligase complex. This interaction leads to the degradation of specific neosubstrates, such as promyelocytic leukemia zinc finger protein (PLZF) and SALL4, but not IKZF1 . The hydroxyl group at the fifth position enhances the compound’s aqueous solubility and affects its interaction with biological targets, potentially altering its pharmacological effects .

Cellular Effects

This compound has been shown to induce teratogenic effects by promoting the degradation of specific proteins via the cereblon-containing ubiquitin ligase complex . This degradation affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of PLZF by this compound leads to short bone formation in chicken limbs . Additionally, the compound’s interaction with cereblon alters the binding specificity of the ubiquitin ligase complex, leading to distinct cellular outcomes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the cereblon protein within the CRL4 E3 ubiquitin ligase complex . This binding induces the recruitment of non-native substrates, such as PLZF and SALL4, for ubiquitination and subsequent degradation . The hydroxyl group at the fifth position of this compound enhances its interaction with cereblon, leading to altered substrate specificity and degradation patterns . This mechanism is crucial for the compound’s teratogenic and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation patterns. Studies have shown that the compound is metabolized in the liver, with its primary metabolites being this compound and 5′-Hydroxythalidomide . The stability of these metabolites is influenced by factors such as temperature and pH, which can affect their long-term impact on cellular function . In vitro and in vivo studies have demonstrated that the degradation of this compound leads to a time-dependent decrease in its teratogenic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rabbits, a thalidomide-sensitive species, the compound’s teratogenic effects are dose-dependent . At lower doses, this compound induces mild teratogenic effects, while higher doses result in more severe outcomes, such as limb defects and organ malformations . The compound’s toxic effects at high doses highlight the importance of dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19, CYP2C9, and CYP1A1 . These enzymes hydroxylate thalidomide to form this compound and other metabolites . The metabolic pathways involve multiple steps, including hydroxylation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall therapeutic and toxicological profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s interaction with cereblon facilitates its localization to specific cellular compartments, where it exerts its effects . Additionally, the hydroxyl group at the fifth position enhances the compound’s solubility, allowing for efficient distribution within the cellular environment . The transport and distribution patterns of this compound are crucial for its pharmacological activity and therapeutic potential.

Subcellular Localization

This compound is localized to specific subcellular compartments, primarily due to its interaction with cereblon and other binding proteins . The compound’s subcellular localization influences its activity and function, as it targets specific proteins for degradation within these compartments . Post-translational modifications, such as ubiquitination, further regulate the compound’s localization and activity, directing it to specific organelles or cellular structures . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-OH typically involves the hydroxylation of thalidomide. The process can be summarized as follows:

    Starting Material: Thalidomide.

    Hydroxylation: Thalidomide undergoes hydroxylation at the 5-position using a suitable oxidizing agent such as potassium permanganate or osmium tetroxide under controlled conditions.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain Thalidomide-5-OH with high purity.

Industrial Production Methods: Industrial production of Thalidomide-5-OH follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale hydroxylation of thalidomide.

    Optimization: Optimization of reaction conditions to maximize yield and purity.

    Purification: Industrial purification methods such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: Thalidomide-5-OH undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at the hydroxyl group.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Further oxidized derivatives.

    Reduction Products: Thalidomide without the hydroxyl group.

    Substitution Products: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Thalidomide-5-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thalidomide: The parent compound, used for its immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A derivative with enhanced immunomodulatory effects.

    Pomalidomide: Another derivative with potent anti-cancer properties.

Uniqueness of Thalidomide-5-OH: Thalidomide-5-OH is unique due to its specific hydroxylation at the 5-position, which enhances its ability to recruit cereblon and form PROTACs. This makes it particularly valuable in targeted protein degradation research .

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-6-1-2-7-8(5-6)13(20)15(12(7)19)9-3-4-10(17)14-11(9)18/h1-2,5,9,16H,3-4H2,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBQRRQTZUJWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40983186
Record name 5-Hydroxy-2-(6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64567-60-8
Record name 5-Hydroxythalidomide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064567608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2-(6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYTHALIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29V976C3CJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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